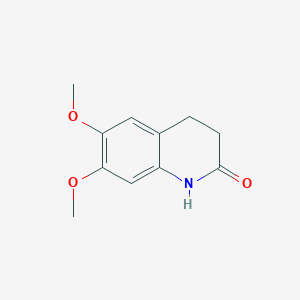

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWZXGKPKYGBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536618 | |

| Record name | 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91133-47-0 | |

| Record name | 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry or other scalable techniques.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-one derivatives, while reduction could produce tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in drug development and organic synthesis. Common synthetic routes include:

- Pictet-Spengler Reaction : This method involves the cyclization of an aldehyde or ketone with an amine in the presence of an acid catalyst, yielding the desired quinoline derivative.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinoline derivatives or reduction to yield tetrahydroquinoline derivatives. These transformations are facilitated by reagents such as potassium permanganate or palladium on carbon.

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit anticonvulsant activities. These compounds may interact with enzymes like carbonic anhydrase, which is crucial for regulating nerve impulses. Studies have shown that certain derivatives can modulate neurotransmitter systems, potentially leading to anticonvulsant effects across various experimental models.

Interaction with Enzymes and Receptors

The compound has demonstrated interactions with several molecular targets:

- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's. Certain derivatives have shown promising inhibition of AChE activity, enhancing cholinergic neurotransmission.

- Monoamine Oxidases (MAOs) : Some studies report that DMDQ derivatives inhibit MAO-B, which is associated with neurotransmitter metabolism. This inhibition could contribute to neuroprotective effects.

Therapeutic Applications

Potential in Cancer Treatment

The cytotoxicity of this compound derivatives has been evaluated against various cancer cell lines. A summary of findings is presented in Table 1:

| Compound | Cell Line | IC50 (µM) | Effect on Apoptosis |

|---|---|---|---|

| DMDQ Derivative A | MCF-7 | <0.5 | Induces apoptosis |

| DMDQ Derivative B | HL-60 | <0.3 | Induces DNA damage |

| DMDQ | HUVEC | >10 | No significant effect |

Table 1: Cytotoxicity of DMDQ derivatives against different cell lines.

The data indicate that certain derivatives exhibit lower IC50 values against HL-60 cells compared to MCF-7 cells, suggesting higher selectivity towards leukemia cells.

Neuroprotective Effects

Further investigations into the neuroprotective potential of this compound have revealed its ability to cross the blood-brain barrier without acute toxicity at higher doses (up to 2500 mg/kg in mice). This characteristic is essential for developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity and the context in which it is used.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound of the quinoline family.

6,7-Dimethoxyquinoline: A closely related derivative.

3,4-Dihydroquinoline: Another derivative with similar structural features.

Uniqueness

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of methoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity.

Actividad Biológica

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one (DMDQ) is a compound belonging to the quinoline family, characterized by its unique structure that includes two methoxy groups at the 6 and 7 positions of the quinoline ring. This structural configuration significantly influences its biological activities and potential therapeutic applications. The molecular formula of DMDQ is C₁₁H₁₃N₁O₃, with a molecular weight of 207.23 g/mol.

Anticonvulsant Properties

Research indicates that DMDQ and its derivatives exhibit promising anticonvulsant activities. These compounds may interact with specific enzymes such as carbonic anhydrase, which plays a crucial role in regulating nerve impulses. Studies have suggested that DMDQ can modulate neurotransmitter systems, potentially leading to anticonvulsant effects in various experimental models.

Interaction with Enzymes and Receptors

DMDQ has been shown to interact with several molecular targets, including:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are important for treating neurodegenerative diseases like Alzheimer's. DMDQ derivatives have demonstrated inhibition of AChE activity, which could enhance cholinergic neurotransmission.

- Monoamine Oxidases (MAOs) : Some studies report that DMDQ derivatives inhibit MAO-B, an enzyme associated with the metabolism of neurotransmitters. This inhibition could contribute to neuroprotective effects .

The precise mechanism of action for DMDQ is not fully elucidated; however, it is believed to involve:

- Binding to specific receptors or enzymes, modulating their activity.

- Potentially acting as a selective ligand for dopamine receptors, which may lead to either agonistic or antagonistic effects depending on the context.

Structure-Activity Relationship (SAR)

The biological activity of DMDQ can be influenced by modifications to its structure. For instance:

- Substituents at various positions on the quinoline ring can significantly alter its potency against cancer cell lines.

- Derivatives with specific alkyl groups have shown enhanced cytotoxicity against cancer cells such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) when compared to those with aryl substituents .

Cytotoxicity Studies

A series of studies evaluated the cytotoxic effects of DMDQ derivatives on various cancer cell lines using the MTT assay. The findings are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) | Effect on Apoptosis |

|---|---|---|---|

| DMDQ Derivative A | MCF-7 | <0.5 | Induces apoptosis |

| DMDQ Derivative B | HL-60 | <0.3 | Induces DNA damage |

| DMDQ | HUVEC | >10 | No significant effect |

Table 1: Cytotoxicity of DMDQ derivatives against different cell lines.

In these studies, it was noted that DMDQ derivatives exhibited lower IC50 values in HL-60 cells compared to MCF-7 cells, indicating a higher selectivity towards leukemia cells .

Neuroprotective Effects

Further investigations into the neuroprotective potential of DMDQ revealed its ability to cross the blood-brain barrier (BBB) without exhibiting acute toxicity at higher doses (up to 2500 mg/kg in mice). This characteristic is vital for developing treatments for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one, and what methodologies are employed to optimize yields?

Answer: The synthesis typically involves alkylation and cyclization steps. For example:

- Alkylation : Reacting intermediates like 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine salts (e.g., dimethylaminoethyl chloride) in DMF using potassium carbonate as a base at room temperature .

- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) converts nitro groups to anilines, followed by coupling with thiophene-2-carbimidothioate hydroiodide to form final derivatives .

- Cyclization : Pictet-Spengler reactions or acid-catalyzed cyclization of aminobenzyl alcohols are alternative routes for quinoline core formation .

Q. Key Optimization Parameters :

- Solvent choice (DMF for alkylation, ethanol for coupling).

- Temperature control (room temperature vs. reflux).

- Catalysts (Pd/C for hydrogenation, KI for nucleophilic displacement).

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | DMF, K₂CO₃, RT | 44–73% | |

| Nitro Reduction | Pd/C, H₂ or Raney Ni, hydrazine | 44–73% | |

| Cyclization | Acetic anhydride, reflux | 56–73% |

Q. How is the structural characterization of this compound derivatives performed?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.1 ppm) .

- Mass Spectrometry : EI-MS or ESI-MS confirms molecular weights (e.g., MH⁺ peaks at m/z 282–303) .

- Chromatography : HPLC or flash chromatography resolves isomers (e.g., major/minor isomers in indolinone synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Answer: Contradictions often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) may reduce reactivity in alkylation steps .

- Catalyst Efficiency : Pd/C vs. Raney nickel in nitro reductions (e.g., 73.7% vs. 44.8% yields) .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilic displacement but may cause side reactions .

Q. Methodological Approach :

Q. What strategies are used to optimize regioselectivity in the synthesis of substituted dihydroquinolinones?

Answer:

- Directing Groups : Methoxy groups at C6/C7 positions direct electrophilic substitution to C5/C8 .

- Radical-Mediated Cyclization : Iron photoredox catalysis generates carbamoyl radicals for controlled addition to alkenes, enabling regioselective cyclization .

- Protection/Deprotection : Temporary protection of hydroxyl/methoxy groups prevents undesired side reactions during alkylation .

Example : Palladium-catalyzed carbonylation of 1,7-enynes with perfluoroalkyl iodides achieves regioselective formation of polycyclic dihydroquinolinones (65–85% yields) .

Q. How do researchers analyze the biological activity of this compound derivatives?

Answer:

- Pharmacophore Modeling : Aligns structural features (e.g., methoxy groups, carbonyl moieties) with selective neuronal nitric oxide synthase (nNOS) inhibition .

- In Vivo Testing : Compounds like (S)-35 are evaluated in rat pain models for efficacy (e.g., oral dosing protocols) .

- SAR Studies : Modifying substituents (e.g., dimethylaminoethyl vs. pyrrolidinyl) correlates with binding affinity and selectivity .

Q. Table 2: Biological Activity of Key Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| (S)-35 | nNOS | 15 nM | |

| [¹⁸F]3c | σ2 Receptor | PET imaging | |

| Carteolol | β-Adrenergic | 10–100 nM |

Q. What innovative methodologies are emerging for synthesizing dihydroquinolinone scaffolds?

Answer:

- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cascade cyclization/aromatization (moderate to high yields) .

- Continuous Flow Processes : Industrial-scale synthesis with automated reactors minimizes waste and improves scalability .

- Perfluoroalkyl Incorporation : Palladium-mediated carbonylative cyclization introduces CF₃ groups for enhanced bioactivity .

Q. How are isomerization challenges addressed during synthesis?

Answer:

- Chromatographic Separation : Flash chromatography resolves major/minor isomers (e.g., 5-methyl vs. 7-methylindolin-2-one) .

- Crystallization : Selective crystallization in ethanol or methanol isolates desired enantiomers .

- Chiral Catalysts : Asymmetric hydrogenation using chiral ligands (e.g., BINAP) improves enantiomeric excess .

Q. What computational tools aid in designing novel dihydroquinolinone derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.